N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 527.68 g/mol. The compound is characterized by its unique structure that incorporates a thiadiazole ring, which is known for various biological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide typically involves several steps:
Technical details regarding the specific reagents and conditions used for each step can vary widely depending on the desired yield and purity of the final product.
The molecular structure of N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can be represented using various chemical notation systems:
InChI=1S/C24H25N5O3S3/c1-3-33-24-28-27-23(35-24)26-21(30)15-34-20-14-29(18-10-6-4-8-16(18)20)13-12-25-22(31)17-9-5-7-11-19(17)32-2/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,31)(H,26,27,30)
.
CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC
.
This structure highlights the compound's complexity and its potential interactions with biological systems.
The compound may undergo various chemical reactions typical for organic compounds containing thiadiazole and indole functionalities:
The mechanism of action for N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide involves multiple pathways:
Research has indicated that derivatives of thiadiazoles can protect DNA from oxidative damage and exhibit significant antibacterial and antifungal properties.
The physical and chemical properties of N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide include:
Property | Value |
---|---|
Molecular Weight | 527.68 g/mol |
Purity | Typically 95% |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Stability | Stable under standard conditions |
These properties are crucial for determining the compound's suitability for various applications in research and pharmaceuticals .
N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yloxy)methanesulfonyl)amino)-2-methoxycarbonylmethylsulfanylindole))))) has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2